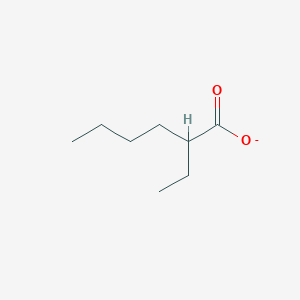
2-Ethylhexanoate
Cat. No. B8288628
M. Wt: 143.20 g/mol
InChI Key: OBETXYAYXDNJHR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04199494
Procedure details


30.3 g (0.1 mol) of α-(n-butylamino)benzyl-phenylphosphinic acid ##STR19## are dissolved in 400 ml of absolute ethanol and neutralised with an approx. 1.5 molar ethanolic solution of 0.1 mol of sodium ethylate. 34.5 g (0.1 mol) of nickel(II) bis (2-ethylhexanoate) are additionally dissolved in this solution and the mixture is heated at reflux temperature for 30 minutes. The solvent is then evaporated and the residue is dried for 15 hours at 80° C. under a pressure of 11 mm Hg. These instructions give a light green product of the composition XLNi (X=α-(n-butylamino)benzyl-phenylphosphinate; L=2-ethylhexanoate), which contains 4.2% of phosphorus and 9.0% of nickel and is readily soluble in ethanol, chloroform, toluene and hexane at room temperature.
Name
α-(n-butylamino)benzyl-phenylphosphinic acid
Quantity
30.3 g
Type
reactant
Reaction Step One



[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two



Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:5][CH:6]([P:13]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)(=[O:15])[OH:14])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH3:4].C[CH2:23][O-:24].[Na+].C([OH:28])C>C(C(CCCC)C([O-])=O)C.C(C(CCCC)C([O-])=O)C.[Ni+2]>[CH2:1]([NH:5][CH:6]([P:13]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)(=[O:14])[O-:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH3:4].[CH2:9]([CH:10]([CH2:11][CH2:12][CH2:7][CH3:6])[C:23]([O-:24])=[O:28])[CH3:8] |f:1.2,4.5.6|
|
Inputs


Step One
|
Name
|
α-(n-butylamino)benzyl-phenylphosphinic acid
|
|
Quantity
|
30.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)NC(C1=CC=CC=C1)P(O)(=O)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
[Compound]
|
Name
|
ethanolic solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
34.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.C(C)C(C(=O)[O-])CCCC.[Ni+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is then evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is dried for 15 hours at 80° C. under a pressure of 11 mm Hg
|
|
Duration
|
15 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)NC(C1=CC=CC=C1)P([O-])(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C(C(=O)[O-])CCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
